molecular formula C9H11FN2O2 B580957 3-Fluoro-2-morpholinopyridin-4-ol CAS No. 1344046-08-7

3-Fluoro-2-morpholinopyridin-4-ol

Cat. No.: B580957
CAS No.: 1344046-08-7
M. Wt: 198.197
InChI Key: WKTXUGMKDNNHHE-UHFFFAOYSA-N
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Description

3-Fluoro-2-morpholinopyridin-4-ol is an organic compound with the molecular formula C9H11FN2O2 It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 3-position, a morpholine ring at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the hydroxyl group can be added via oxidation reactions.

Industrial Production Methods

Industrial production of 3-Fluoro-2-morpholinopyridin-4-ol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-morpholinopyridin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-2-morpholinopyridin-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-morpholinopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, while the morpholine ring and hydroxyl group can modulate its overall chemical properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Fluoro-2-morpholinopyridin-4-ol can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms, as well as the presence of other functional groups

Properties

IUPAC Name

3-fluoro-2-morpholin-4-yl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTXUGMKDNNHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276786
Record name 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344046-08-7
Record name 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344046-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3-fluoro-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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